molecular formula C16H21NO3 B5844685 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine CAS No. 7031-85-8

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine

Cat. No.: B5844685
CAS No.: 7031-85-8
M. Wt: 275.34 g/mol
InChI Key: PLNDMBJJIUIABY-UHFFFAOYSA-N
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Description

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.343 g/mol It is known for its unique structure, which includes a piperidine ring substituted with benzoyloxy and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine can be synthesized through the reaction of 4-piperidone with benzoic anhydride . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzoyloxy group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine: Similar in structure but lacks the oxo group.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1-Benzoyloxy-2,2,6,6-tetramethyl-4-oxopiperidine.

Uniqueness: this compound is unique due to the presence of both benzoyloxy and oxo groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2)10-13(18)11-16(3,4)17(15)20-14(19)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNDMBJJIUIABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1OC(=O)C2=CC=CC=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358363
Record name 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-85-8
Record name 1-BENZOYLOXY-2,2,6,6-TETRAMETHYL-4-OXOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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